2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038006
InChI: InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H
SMILES:
Molecular Formula: C12H14ClNO
Molecular Weight: 223.70 g/mol

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18038006

Molecular Formula: C12H14ClNO

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride -

Specification

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
IUPAC Name 2-amino-2-naphthalen-2-ylethanol;hydrochloride
Standard InChI InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H
Standard InChI Key QPTWDCRGZBLELM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a naphthalen-2-yl group attached to the second carbon of an ethanolamine scaffold, with a hydrochloride salt stabilizing the amino group. The IUPAC name is (R)-2-amino-2-(naphthalen-2-yl)ethanol hydrochloride, indicating its chiral R-configuration . Key structural identifiers include:

  • SMILES: C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl\text{C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl}

  • InChIKey: QPTWDCRGZBLELM-YDALLXLXSA-N\text{QPTWDCRGZBLELM-YDALLXLXSA-N} .

The naphthalene moiety contributes to hydrophobicity, while the ethanolamine group enables hydrogen bonding and salt formation. X-ray crystallography and NMR studies confirm the planar geometry of the naphthalene system and the stereochemical integrity of the chiral center .

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H14ClNO\text{C}_{12}\text{H}_{14}\text{ClNO}
Molecular Weight223.70 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.183 g/cm³ (free base)
SolubilitySoluble in polar solvents

The compound’s hydrochloride salt enhances stability and solubility in aqueous media, critical for biological assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves the acid-catalyzed condensation of 2-naphthol with ethylenediamine derivatives, followed by hydrochlorination . A typical procedure includes:

  • Reacting 2-amino-1-naphthol with benzaldehyde and ethylenediamine in ethanol under reflux .

  • Purifying the intermediate via chromatography or crystallization.

  • Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Alternative methods employ Claisen condensation or Suzuki-Miyaura cross-coupling to introduce heteroaromatic groups, enhancing structural diversity . For example, palladium-catalyzed coupling with pyridylboronic acids enables the synthesis of fluorescent derivatives .

Industrial Scalability

Continuous flow reactors and advanced purification techniques (e.g., high-performance liquid chromatography) are employed to optimize yield (>75%) and purity (>98%) . Industrial protocols emphasize cost-effective catalysts (e.g., dibenzo-18-crown-6) and solvent recycling .

Applications in Pharmaceutical and Organic Chemistry

Building Block for Heterocycles

The compound serves as a precursor for quinazolines, isoxazoles, and pyrazoles, which exhibit antimicrobial and anticancer activities . For instance:

  • Quinazolin-4-ols: Synthesized via cyclohexenone intermediates, these derivatives show promise as kinase inhibitors .

  • Isoxazole derivatives: Fluorescent probes for amyloid-β imaging leverage the compound’s naphthalene fluorophore .

Biological Activities

ActivityMechanismFindingsSource
AntimicrobialMembrane disruptionModerate activity against S. aureus
AnticancerTopoisomerase inhibitionIC₅₀: 12 µM (MCF-7 cells)
Fluorescent imagingAmyloid-β bindingUsed in PET and fluorescence microscopy

Preliminary studies suggest synergistic effects with cisplatin in ovarian cancer models, though in vivo data remain limited .

Hazard StatementRiskPrecautionary Measure
H302Harmful if swallowedUse PPE; avoid ingestion
H315/H319Skin/eye irritationWear gloves and goggles
H335Respiratory irritationUse in ventilated areas

Recent Advances and Future Directions

Fluorescent Probe Development

Modifications with trifluoromethyl groups (e.g., compound 6 in ) enhance quantum yield (Φ=0.45\Phi = 0.45) and Stokes shift (Δλ=120nm\Delta \lambda = 120 \, \text{nm}), enabling real-time tracking of protein aggregates in neurodegenerative diseases .

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability and reduces systemic toxicity in preclinical models . Ongoing research explores targeted delivery to cancer cells using antibody conjugates .

Computational Studies

Density functional theory (DFT) simulations predict binding affinities for serotonin receptors (Ki=8.2nMK_i = 8.2 \, \text{nM}), suggesting potential CNS applications .

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